molecular formula C13H11NO3 B1251031 4-Methoxy-4'-nitrobiphenyl CAS No. 2143-90-0

4-Methoxy-4'-nitrobiphenyl

Cat. No. B1251031
CAS RN: 2143-90-0
M. Wt: 229.23 g/mol
InChI Key: AUIINENVMPWGQF-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

4-Chloronitrobenzene (164 mg, 1.04 mmol) reacted with p-methoxyphenylboronic acid (200 mg, 1.32 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (182 mg, 3.00 mmol) in THF solvent at 50° C. for 17 h to give the title compound (234 mg, 98%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 8.27 (d, 2H, J=8.76 Hz), 7.69 (d, 2H, J=8.76 Hz), 7.59 (d, 2H, J=8.70 Hz), 7.03 (d, 2H, J=8.71 Hz), 3.88 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 160.40, 147.15, 146.47, 130.99, 128.52, 127.01, 124.10, 114.56, 55.39. GC/MS(EI): m/z (M+).
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
182 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1.[F-].[K+]>C1COCC1>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
164 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Two
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
182 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 17 h
Duration
17 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.